molecular formula C14H28N2O4S2 B1307455 Di-Boc-cystamine CAS No. 67385-10-8

Di-Boc-cystamine

Cat. No. B1307455
CAS RN: 67385-10-8
M. Wt: 352.5 g/mol
InChI Key: HBTMWZADMHBLMY-UHFFFAOYSA-N
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Description

Di-Boc-cystamine, also known as N,N'-bis(tert-butoxycarbonyl)cystamine, is a compound that serves as a building block for the synthesis of peptides. It is characterized by the presence of a disulfide bond and protective Boc groups that shield the amine functionalities . This compound is of particular interest due to its potential applications in drug discovery and development.

Synthesis Analysis

The synthesis of this compound involves the protection of amine groups with Boc groups, which are commonly used in peptide synthesis to prevent unwanted reactions. The molecule is located on a twofold rotation axis running through the center of the S—S bond, which is a key feature in its molecular structure . Additionally, cyclobutane-derived diamines, which are structurally related to cystamine, have been synthesized using classical malonate alkylation chemistry, highlighting the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of this compound is stabilized by N—H⋯O hydrogen bonds in its crystal packing. The presence of the disulfide bond is a significant structural feature that can undergo conformational changes and participate in various chemical reactions . The conformational preferences of related cyclobutane diamine derivatives have been evaluated by X-ray diffraction, which provides insights into the steric constraints of these molecules .

Chemical Reactions Analysis

This compound can undergo reactions typical of disulfide bonds and amines. For instance, the disulfide bond can be reduced to free thiols, which can then participate in thiol-disulfide exchange reactions. The Boc-protected amines can be deprotected under acidic conditions, allowing for further functionalization or incorporation into peptides . Additionally, cystamine derivatives have been shown to inhibit transglutaminase activity, which is relevant to their potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its protective Boc groups and the disulfide bond. The Boc groups increase the steric bulk and affect the solubility of the compound in organic solvents. The disulfide bond imparts redox activity, allowing the compound to participate in redox reactions and potentially serve as an antioxidant . The cystamine conjugate with Boc groups has been studied for its ability to form films on gold substrates, which can be used in sensor applications .

Scientific Research Applications

Chemical Warfare Agent Sensors Di-Boc-cystamine derivatives have been used to create films on gold substrates that react with chemical warfare agent (CWA) mimics. This application is crucial in the development of electrochemical sensors for CWA detection, exploiting the redox properties of these compounds (Khan, Long, Schatte, & Kraatz, 2007).

Gene Transfer Applications In gene transfer research, this compound derivatives have been designed to reduce cytotoxicity and enhance transfection activity. These derivatives exhibit higher buffer capacity and stronger DNA interactions, making them potential candidates for safer and more efficient nonviral gene vectors (Wang, Zheng, Meng, Zhang, Peng, & Zhong, 2011).

Safety and Hazards

Di-Boc-cystamine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . This means it can cause serious eye irritation, skin irritation, and may be harmful if swallowed. It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .

Biochemical Analysis

Biochemical Properties

Di-Boc-cystamine plays a significant role in biochemical reactions, particularly in the synthesis of thioethyl-modified peptides . It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with collagen, which is found in high concentrations in cancer cells . This compound binds to collagen, stabilizing it and leading to decreased uptake by tumor cells, thereby reducing cell growth . This interaction highlights the potential of this compound in cancer treatment.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound’s binding to collagen results in reduced cell growth and proliferation . Additionally, it has been shown to protect against oxidative stress-induced cell death in cortical neurons by inhibiting transglutaminase activity . These effects demonstrate the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to collagen in cancer cells, stabilizing it and reducing its uptake by tumor cells . This binding interaction is crucial for its anti-cancer properties. Additionally, this compound inhibits transglutaminase activity, which plays a role in protecting cells from oxidative stress-induced damage . These molecular interactions highlight the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions, with a melting point of 120-122°C and a boiling point of 477.2±30.0°C . Over time, this compound may degrade, affecting its long-term efficacy in cellular function. Studies have shown that its stabilization of collagen in cancer cells leads to sustained anti-cancer effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential in reducing tumor growth by stabilizing collagen . At higher doses, there may be toxic or adverse effects, although specific data on these effects are limited. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the synthesis of thioethyl-modified peptides . It interacts with enzymes and cofactors that facilitate these metabolic processes. The compound’s role in stabilizing collagen also affects metabolic flux and metabolite levels in cancer cells . Understanding these metabolic pathways is essential for optimizing its therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its interaction with collagen plays a significant role in its localization and accumulation in cancer cells . This targeted distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches the desired sites of action.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its binding to collagen in cancer cells highlights its targeted localization, which is essential for its anti-cancer properties

properties

IUPAC Name

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)15-7-9-21-22-10-8-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTMWZADMHBLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393924
Record name Di-Boc-cystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67385-10-8
Record name Di-Boc-cystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name di-Boc-cystamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was Di-Boc-cystamine found ineffective as a transglutaminase inhibitor in the study on human tissues?

A1: While the exact reason for this compound's ineffectiveness as a transglutaminase inhibitor wasn't explored in the study [], it was found ineffective even at high concentrations (100 mM) []. This suggests that the compound may not effectively interact with the active site of the tissue transglutaminase (TGase 2) to inhibit its activity. Further research is needed to fully understand the underlying mechanisms and structural factors influencing its lack of inhibitory effects.

Q2: What is the molecular formula and structure of this compound?

A2: The molecular formula of this compound is C14H28N2O4S2 []. Its structure consists of a disulfide bond (S-S) in the center, with each sulfur atom linked to an ethyl group. Each ethyl group is further connected to a carbamate group, which consists of a nitrogen atom bonded to a tert-butoxycarbonyl (Boc) protecting group. This symmetrical structure places the molecule on a twofold rotation axis running through the center of the S—S bond [].

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